Welcome to the BenchChem Online Store!
molecular formula C7H12N2O2 B8329295 1-(3-Hydroxypropyl)-5-hydroxymethylimidazole CAS No. 329378-98-5

1-(3-Hydroxypropyl)-5-hydroxymethylimidazole

Cat. No. B8329295
M. Wt: 156.18 g/mol
InChI Key: KIVIVOVVCVNJLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06630593B1

Procedure details

1-(3-Hydroxypropyl)-2-mercapto-5-hydroxymethylimidazole(5.0 g, 23.1 mmol) and tungstic acid(H2WO4, 58 mg, 1 mol %) were mixed in 25 ml of methanol and 25 ml of distilled water. The mixture was warmed to 40° C. and 3.6 g of 30% hydrogen peroxide was added dropwise thereto. The whole mixture was stirred for 15 minutes and cooled and then, neutralized with 1 N sodium hydroxide solution. The resulting mixture was extracted twice with 25 ml of n-butanol and the solvent was distilled under reduced pressure to give 3.45 g(Yield 80.7%) of the title compound. 1H NMR (500 MHz, CDCl3) δ 7.46 (1H, s), 6.91 (1H, s), 4.61 (2H, s), 4.15 (2H, t, J=7 Hz), 3.52 (2H, t, J=7 Hz), 2.01 (2H, m).
Name
1-(3-Hydroxypropyl)-2-mercapto-5-hydroxymethylimidazole
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
80.7%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[C:9]([CH2:10][OH:11])=[CH:8][N:7]=[C:6]1S.OO.[OH-].[Na+]>CO.O.O[W](O)(=O)=O>[OH:1][CH2:2][CH2:3][CH2:4][N:5]1[C:9]([CH2:10][OH:11])=[CH:8][N:7]=[CH:6]1 |f:2.3|

Inputs

Step One
Name
1-(3-Hydroxypropyl)-2-mercapto-5-hydroxymethylimidazole
Quantity
5 g
Type
reactant
Smiles
OCCCN1C(=NC=C1CO)S
Name
Quantity
25 mL
Type
solvent
Smiles
CO
Name
Quantity
58 mg
Type
catalyst
Smiles
O[W](=O)(=O)O
Step Two
Name
Quantity
3.6 g
Type
reactant
Smiles
OO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The whole mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted twice with 25 ml of n-butanol
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
OCCCN1C=NC=C1CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.45 g
YIELD: PERCENTYIELD 80.7%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.